4-(4-Chlorophenoxy)-3,5-difluorobenzene-1-sulfonylchloride
Overview
Description
The compound “4-(4-Chlorophenoxy)-3,5-difluorobenzene-1-sulfonylchloride” is a complex organic molecule that contains elements of chlorine, fluorine, and sulfur. It seems to be a derivative of benzoic acid, which is a common component in many chemical compounds .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as “2-chloro-4-(4-chlorophenoxy)-hypnone” can be synthesized through etherification and acylation reactions .
Scientific Research Applications
Chemiluminescence and Synthesis Applications
Research by Watanabe et al. (2010) explores the synthesis and base-induced chemiluminescence of sulfonyl-substituted bicyclic dioxetanes, highlighting the potential use of sulfonyl chloride derivatives in creating compounds that exhibit chemiluminescence. This application could be relevant for developing new chemiluminescent probes or materials for scientific and technological uses (Watanabe et al., 2010).
Pharmaceutical and Agrochemical Synthesis
He et al. (2020) discuss the catalytic decarboxylative radical sulfonylation with sulfinates, a method that highlights the importance of sulfonyl chloride derivatives in synthesizing key structural motifs in pharmaceuticals and agrochemicals. This synthesis approach underlines the compound's utility in creating diverse bioactive molecules with potential applications in health and agriculture (He et al., 2020).
Material Science: Polymer Synthesis
Tkachenko et al. (2017) present the synthesis of fluorinated poly(arylene ether)s incorporating dibenzodioxin and spirobisindane units from new bis(pentafluorophenyl)- and bis(nonafluorobiphenyl)-containing monomers. This research demonstrates the compound's utility in producing high-performance polymers with applications in material science, particularly in areas requiring materials with exceptional thermal stability and specific physical properties (Tkachenko et al., 2017).
Proton Exchange Membranes
Jang et al. (2017) explore the synthesis of sulfonated poly(phenylene)-block-poly(ethersulfone) for use in proton exchange membrane fuel cells. The study implicates sulfonyl chloride derivatives in developing membranes that could offer improved performance in fuel cell applications, indicating its significance in energy research (Jang et al., 2017).
Novel Chemical Syntheses
Moore (2003) details a convenient synthesis of high-purity 1-chloro-2,6-difluorobenzene, showcasing the utility of sulfonyl chloride in directing fluorine substitution on the aromatic ring. This method is particularly relevant for creating intermediates used in pharmaceutical and agricultural product synthesis, highlighting the compound's versatility in facilitating various chemical transformations (Moore, 2003).
Mechanism of Action
Target of Action
Many chlorophenoxy compounds, such as 2-methyl-4-chlorophenoxy acetic acid (MCPA), have been found to impact non-target aquatic plants . .
Mode of Action
Chlorophenoxy compounds often act as plant growth regulators, mimicking the auxin growth hormone indoleacetic acid (IAA). They typically induce rapid, uncontrolled growth in plants
Biochemical Pathways
Chlorophenoxy compounds can affect various biochemical pathways in plants, often leading to uncontrolled growth
Pharmacokinetics
Similar compounds like 4-cpa are known to be highly soluble in water and quite volatile .
Result of Action
Similar compounds often result in uncontrolled growth in plants .
Action Environment
The environment can significantly influence the action, efficacy, and stability of chlorophenoxy compounds. For example, MCPA has been found to induce oxidative stress in Hydrilla verticillata, a non-target aquatic plant
properties
IUPAC Name |
4-(4-chlorophenoxy)-3,5-difluorobenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl2F2O3S/c13-7-1-3-8(4-2-7)19-12-10(15)5-9(6-11(12)16)20(14,17)18/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBWITVOFJWJOEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C=C(C=C2F)S(=O)(=O)Cl)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl2F2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70471167 | |
Record name | 4-(4-Chlorophenoxy)-3,5-difluorobenzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70471167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
549547-34-4 | |
Record name | 4-(4-Chlorophenoxy)-3,5-difluorobenzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70471167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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